molecular formula C18H21N3O3 B2675055 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid CAS No. 1025759-17-4

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Cat. No. B2675055
M. Wt: 327.384
InChI Key: KJRRTBATBGWNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, also known as DMXAA, is a small molecule drug that has been studied for its potential as an anticancer agent. It was first identified in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

The chemical has been used to demonstrate optical gating in synthetic ion channels, where its photolabile properties enable light-induced control of ionic transport through nanofluidic devices. This has implications for creating light-responsive materials for controlled release, sensing, and information processing applications (Ali et al., 2012).

Analytical Chemistry Applications

Pyridine derivatives, similar in structure, have been used as indicators in analytical chemistry for the titration of amines with perchloric acid in glacial acetic acid medium, demonstrating the utility of these compounds in precise chemical measurements (Caso & Cefola, 1963).

Structural and Molecular Analysis

Research into closely related compounds includes detailed structural and molecular analysis through single crystal X-ray diffraction studies. Such research provides insight into the molecular interactions and structural features of these compounds, which can be fundamental in the development of new materials with specific properties (Naveen et al., 2016).

Enantioselective Reductions

Chiral derivatives of pyridine have been explored for their potential in enantioselective reductions of activated carbonyl compounds, highlighting the role of such compounds in synthetic organic chemistry and the development of chiral drugs (Talma et al., 1985).

Supramolecular Synthons Analysis

Investigations into the crystal structures of related compounds provide insights into supramolecular interactions and synthons, essential for designing materials with specific molecular recognition capabilities (PrakashShet et al., 2018).

properties

IUPAC Name

4-(2,3-dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-5-3-7-15(13(12)2)21-17(22)9-16(18(23)24)20-11-14-6-4-8-19-10-14/h3-8,10,16,20H,9,11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRTBATBGWNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

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